molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8

1,2,5-Trichloro-3-nitrobenzene

Cat. No.: B1599224
CAS No.: 34283-94-8
M. Wt: 226.4 g/mol
InChI Key: ZYJBTGNUWOMRBG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroaromatic Compounds Research

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely used as intermediates in the synthesis of a broad spectrum of industrial products, including dyes, polymers, pesticides, fungicides, and explosives. mdpi.comnih.gov The functional and chemical diversity provided by the nitro group, combined with halogen substituents, makes these molecules valuable precursors in manufacturing. nih.gov However, the extensive use of HNCs has resulted in their release into the environment, leading to the contamination of soil and groundwater. nih.gov The very properties that make them synthetically useful, particularly the presence of the electron-withdrawing nitro group, also contribute to their resistance to biodegradation, a characteristic often referred to as recalcitrance. nih.gov

Research into HNCs is multifaceted. A significant area of investigation is their selective hydrogenation, a process of great importance in the fine chemical industry for producing halogenated anilines, which are themselves valuable synthetic building blocks. researchgate.net Studies have focused on developing efficient catalytic systems, such as micropacked bed reactors, to achieve high yields of the desired aniline (B41778) products while minimizing undesired side reactions like dehalogenation. researchgate.net Another critical research avenue is the environmental fate and degradation of these compounds. mdpi.com Scientists are exploring bioremediation strategies, such as mycodegradation by fungi, which have shown potential in breaking down these persistent pollutants. mdpi.com The specific positioning of halogen and nitro groups on the aromatic ring is known to critically influence the compound's stability and susceptibility to microbial degradation. For instance, studies on Pseudomonas strains have demonstrated metabolic pathways for certain trichloronitrobenzene isomers that involve the release of the nitro group as nitrite (B80452) and subsequent ring cleavage. researchgate.net Therefore, 1,2,5-trichloro-3-nitrobenzene is studied within this broader context, as its isomeric structure provides valuable data points for understanding structure-degradability relationships.

Significance and Research Imperatives in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its dual role as a synthetic intermediate and a representative of a class of environmentally relevant compounds. cymitquimica.commdpi.com The presence of reactive chlorine atoms and a polar nitro group makes it a candidate for various chemical transformations, including electrophilic substitution reactions, positioning it as a potentially useful component in organic synthesis. cymitquimica.com It is utilized in industrial applications as an intermediate for producing other chemical compounds. cymitquimica.com

A primary imperative for research into this compound and its isomers is driven by environmental science. mdpi.com The persistence of HNCs in ecosystems necessitates a thorough understanding of their environmental behavior and the development of effective remediation technologies. mdpi.com Research into the degradation pathways of related isomers, for example, highlights how microbial systems can metabolize these compounds, although the efficiency and mechanism are highly dependent on the specific substitution pattern. researchgate.net

Furthermore, studying specific isomers like this compound is crucial for developing a comprehensive understanding of structure-activity relationships. By comparing the reactivity, physical properties, and biodegradability of different trichloronitrobenzene isomers, researchers can build predictive models. These models are invaluable for designing new industrial chemicals with greater efficacy and reduced environmental persistence, as well as for predicting the environmental fate of existing pollutants. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBTGNUWOMRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423730
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34283-94-8
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 1,2,5 Trichloro 3 Nitrobenzene

Advanced Synthetic Approaches to 1,2,5-Trichloro-3-nitrobenzene

The preparation of this compound presents a regiochemical challenge due to the directing effects of the substituents on the aromatic ring. Advanced synthetic strategies focus on controlling the introduction of the nitro group onto a pre-existing trichloroaromatic scaffold.

Alternative strategies for synthesizing polychlorinated nitroaromatics can involve introducing the nitro group at an earlier stage, followed by controlled halogenation. For instance, the chlorination of nitrobenzene (B124822) is a common method to produce 3-nitrochlorobenzene, as the nitro group is a meta-director. wikipedia.org However, achieving a specific trichloro-substituted pattern through this method can be challenging due to the formation of multiple isomers.

Another approach could involve the Sandmeyer reaction, starting from a suitably substituted trichloroaniline. This would allow for the specific placement of the nitro group. While not explicitly documented for this compound, this versatile reaction is a standard method for introducing a variety of functional groups, including the nitro group, onto an aromatic ring.

Mechanistic Investigations of Chemical Transformations

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents, which makes the aromatic ring highly electron-deficient. This electronic characteristic profoundly influences its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

Aryl halides with electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of multiple nitro groups, as seen in 2,4,6-trinitrochlorobenzene, significantly activates the ring towards nucleophilic attack. libretexts.org

In the case of this compound, the nitro group would activate the chlorine atoms at the ortho and para positions (positions 2 and 4 relative to the nitro group) towards nucleophilic attack. The chlorine at position 5, being meta to the nitro group, would be significantly less reactive. libretexts.org The strong electron-withdrawing effect of the nitro group is crucial for stabilizing the negatively charged intermediate formed during the nucleophilic attack. youtube.com

A notable industrial application of this reactivity is the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a powerful and insensitive explosive. This process involves the nitration of 1,3,5-trichlorobenzene (B151690) to 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322), followed by the substitution of the chlorine atoms with amine groups via ammonolysis. wikipedia.org This demonstrates the feasibility of chlorine displacement in highly nitrated and chlorinated aromatic compounds.

Table 1: Predicted Reactivity of Chlorine Atoms in this compound towards Nucleophilic Aromatic Substitution

Chlorine PositionRelationship to Nitro GroupPredicted Reactivity
1metaLow
2orthoHigh
5paraHigh

Note: This table is based on established principles of SNAr reactions.

The benzene (B151609) ring in this compound is severely deactivated towards electrophilic aromatic substitution (EAS). Both the chlorine atoms and the nitro group are deactivating substituents. youtube.commsu.edu The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. libretexts.org The chlorine atoms are also deactivating but are ortho, para-directors.

The cumulative deactivating effect of four electron-withdrawing groups makes further electrophilic substitution on this compound extremely difficult, requiring harsh reaction conditions. msu.edulibretexts.org If a reaction were to occur, the directing effects of the existing substituents would compete. The nitro group would direct an incoming electrophile to the positions meta to it (positions 4 and 6), while the chlorine atoms would direct to their ortho and para positions. Predicting the major product in such a scenario would be complex and would likely result in a mixture of isomers.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionDirecting Effect
Nitro (NO₂)3meta (to positions 1, 5)
Chlorine (Cl)1ortho, para (to positions 2, 6, 4)
Chlorine (Cl)2ortho, para (to positions 1, 3, 6)
Chlorine (Cl)5ortho, para (to positions 4, 6, 2)

Note: The positions are numbered according to standard IUPAC nomenclature for this compound.

The reactivity of this compound is a direct consequence of the potent electron-withdrawing effects of its substituents. The nitro group, through both inductive and resonance effects, strongly pulls electron density from the aromatic ring. youtube.com The chlorine atoms also withdraw electron density inductively.

This pronounced electron deficiency has two major consequences:

Enhanced Susceptibility to Nucleophilic Attack: The reduced electron density makes the aromatic ring a better electrophile, facilitating attack by nucleophiles. youtube.com The stabilization of the resulting anionic intermediate (Meisenheimer complex) by the electron-withdrawing groups is the key factor driving SNAr reactions. youtube.comnih.gov

Reduced Susceptibility to Electrophilic Attack: Conversely, the electron-poor nature of the ring makes it a poor nucleophile, thereby deactivating it towards attack by electrophiles. youtube.com Electrophilic aromatic substitution reactions, which involve the attack of the aromatic ring on an electrophile, are therefore significantly hindered. msu.edu

The combined influence of the nitro and chloro groups creates a molecule with a highly polarized aromatic system, predisposing it to react with nucleophiles rather than electrophiles.

Derivatization and Applications as a Chemical Intermediate

Extensive research into the derivatization and application of this compound has revealed its limited role as a chemical intermediate in the synthesis of novel organic compounds and its minimal utilization in specialized chemical syntheses and materials science. While its isomers, such as 1,3,5-trichloro-2,4,6-trinitrobenzene, are pivotal starting materials in the development of energetic materials, the specific isomer this compound has not been prominently featured in the scientific literature for such applications.

Synthesis of Novel Organic Compounds from this compound

There is a notable absence of documented research detailing the use of this compound as a precursor for the synthesis of novel organic compounds. The reactivity of the chloro and nitro groups on the benzene ring is influenced by their relative positions. In many chlorinated nitrobenzenes, the nitro group activates the chlorine atoms for nucleophilic substitution. However, the specific substitution pattern of this compound does not appear to lend itself to the facile synthesis of a wide range of derivatives, as evidenced by the lack of available literature on this topic.

Utilization in Specialized Chemical Syntheses and Materials Science

Investigations into the applications of this compound in specialized chemical syntheses and materials science have not yielded significant findings. In contrast, other isomers of trichloronitrobenzene and related compounds are well-documented as intermediates. For instance, the synthesis of high-energy materials often involves the derivatization of different polynitrobenzene compounds. rsc.org Specifically, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) is a known precursor for the synthesis of new energetic materials through nucleophilic substitution of its chlorine atoms with groups like 1,2,4-triazole, followed by reactions with ammonia (B1221849) or sodium azide. rsc.org Another significant application in this field is the production of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a powerful and insensitive explosive, which is synthesized from the nitration of 1,3,5-trichlorobenzene to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by ammonolysis. wikipedia.org However, similar synthetic pathways or applications originating from this compound are not reported.

The following table provides a comparative look at the applications of different trichlorobenzene isomers to highlight the current lack of documented applications for this compound.

Compound NameApplication / DerivativeReference
1,3,5-Trichloro-2,4,6-trinitrobenzenePrecursor for novel energetic materials rsc.org
1,3,5-TrichlorobenzeneStarting material for TATB synthesis wikipedia.org
This compoundNo significant applications documentedN/A

Environmental Fate and Transport Research of 1,2,5 Trichloro 3 Nitrobenzene

Environmental Persistence and Recalcitrance Studies

The persistence of chlorinated nitroaromatic compounds like 1,2,5-trichloro-3-nitrobenzene in the environment is a significant concern. The combination of the stable benzene (B151609) ring with multiple chlorine atoms and a nitro group makes these molecules resistant to degradation. Their structure impedes common oxidative degradation pathways, and they are known for their toxicity and potential for mutagenicity. Studies on trichlorobenzenes (TCBs), a related class of compounds, show they are volatile, relatively persistent, and tend to adsorb to soil and sediment, which can reduce their rate of volatilization from water surfaces.

The environmental half-life of a compound like this compound is not governed by a single factor but rather by a combination of its chemical properties and prevailing environmental conditions. The number and position of chlorine atoms, the presence of the nitro group, and various environmental parameters collectively determine its persistence and resistance to degradation.

FactorInfluence on Persistence and Degradation Resistance
Chemical Structure The electron-withdrawing nature of nitro and chloro groups makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, increasing recalcitrance.
Oxygen Availability Aerobic conditions can facilitate oxidative degradation by some specialized microorganisms, while anaerobic conditions can promote reductive dechlorination, a key pathway for highly chlorinated benzenes.
Microbial Presence The availability of microbial populations adapted to degrade chlorinated or nitrated aromatic compounds is crucial. The absence of such microbes leads to significantly longer persistence.
Sunlight (UV Radiation) Photolysis can be a significant abiotic degradation pathway, breaking down the molecule in aquatic and atmospheric systems.
Temperature Lower temperatures generally decrease the rate of both biotic and abiotic degradation reactions, increasing the compound's half-life.
pH pH can influence chemical stability and microbial activity. For instance, the reduction of p-chloronitrobenzene by green rust is significantly affected by the initial pH value.
Co-contaminants The presence of other organic compounds can sometimes enhance degradation through co-metabolism, where the breakdown of one compound is facilitated by the microbial metabolism of another.

Biotic Degradation Mechanisms

The biodegradation of chlorinated nitroaromatic compounds is a critical process for their removal from the environment. Although these compounds are generally recalcitrant, various microorganisms have evolved metabolic pathways to utilize them as sources of carbon and energy.

Microbial degradation of CNAs can proceed under both aerobic and anaerobic conditions, involving different initial mechanisms.

Aerobic Degradation: Under aerobic conditions, the initial step often involves an attack by dioxygenase enzymes. These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the formation of a substituted catechol. This step is often accompanied by the removal of the nitro group as nitrite (B80452). The resulting chlorocatechol intermediate is then funneled into central metabolic pathways via ring cleavage, ultimately leading to mineralization (complete breakdown to CO₂, water, and chloride ions).

Anaerobic Degradation: In anaerobic environments, the primary degradation mechanism is often reductive. The nitro group can be reduced to a hydroxylamino group and then to an amino group, forming a chloroaniline. Another significant anaerobic process, particularly for more highly chlorinated compounds, is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is carried out by halorespiring bacteria, such as those from the genus Dehalococcoides.

Numerous bacterial strains have been identified that can degrade various isomers of chloronitrobenzene and related compounds. While a single organism capable of mineralizing certain CNAs has not always been found, co-cultures of different microbial strains have shown success. For example, a coculture of Pseudomonas putida and a Rhodococcus species was able to mineralize 3- and 4-chloronitrobenzene.

Microbial Genus/SpeciesRelated Compound(s) DegradedDegradation Pathway/Enzyme
Pseudomonas sp. 2-chloronitrobenzene, 4-nitrotoluene, 3- & 4-chloronitrobenzeneDioxygenase, Partial reductive pathway
Comamonas sp. Chloronitrobenzenes, 3-nitrobenzoateDioxygenase
Rhodococcus sp. 4- & 5-chloro-2-hydroxyacetanilide (metabolite of CNBs)Co-culture with Pseudomonas
Diaphorobacter sp. 3-chloronitrobenzene, 3-bromonitrobenzene, 2,3-dichloronitrobenzeneDioxygenase (DcbA), Dienelactone hydrolase (DccD)
Burkholderia sp. 2,4-dinitrotoluene, 3-nitrotyrosineRieske-type dioxygenase

Enzymatic Biotransformation Processes by Microbial Consortia

The biotransformation of chlorinated nitroaromatic compounds (CNAs) like this compound is a complex process mediated by various microbial enzymes. nih.gov While specific studies on microbial consortia degrading this compound are not extensively documented, research on related compounds provides insight into the potential enzymatic pathways. Microbial consortia often exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions and metabolic complementarity. nih.govnih.gov

The initial step in the aerobic degradation of many nitroaromatic compounds involves the reduction of the nitro group. This is often carried out by nitroreductase enzymes, which can convert the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov For instance, the degradation of nitrobenzene (B124822) has been shown to proceed through a reductive pathway initiated by nitrobenzene nitroreductase. researchgate.net In the case of chlorinated nitrobenzenes, a similar reductive step is a common initial reaction. nih.gov

Following the initial reduction, dioxygenase enzymes can play a crucial role in ring cleavage. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. researchgate.net For example, in the degradation of 1,2,4-trichlorobenzene (B33124), a dioxygenase initiates the attack on the aromatic nucleus, eventually forming 3,4,6-trichlorocatechol. researchgate.net A similar mechanism can be postulated for this compound, where a dioxygenase could act on the chlorinated ring after the initial transformation of the nitro group.

Table 1: Key Enzyme Classes Involved in the Biotransformation of Chlorinated Nitroaromatic Compounds

Enzyme ClassFunctionExample Substrate (Analogous)
NitroreductasesReduction of the nitro group to nitroso, hydroxylamino, or amino groups.Nitrobenzene, 2,4,6-Trinitrotoluene
DioxygenasesIncorporation of O2 into the aromatic ring, leading to ring cleavage.1,2,4-Trichlorobenzene, Chloronitrobenzenes
DehalogenasesRemoval of chlorine atoms from the aromatic ring.Chlorinated catechols
DeaminasesRemoval of amino groups.Aminophenols

Kinetics and Limiting Factors in Biodegradation (e.g., Substrate Concentration, Lag Phases)

The kinetics of the biodegradation of this compound by microbial consortia are expected to be influenced by several factors, similar to other chlorinated aromatic compounds. hathitrust.org The rate of degradation can often be described by Michaelis-Menten or Monod kinetics, where the degradation rate is dependent on the substrate concentration up to a certain point, after which it becomes saturated. researchgate.net

Substrate Concentration: The concentration of this compound can significantly impact its biodegradation. At very low concentrations, the degradation rate may be slow due to the inability of the microbial enzymes to efficiently bind to the substrate. Conversely, at very high concentrations, the compound may exhibit inhibitory or toxic effects on the microbial consortium, leading to a decrease in the degradation rate. researchgate.net The optimal substrate concentration for efficient degradation is a key parameter that needs to be determined for specific microbial consortia.

Lag Phases: A lag phase is often observed at the beginning of the biodegradation process. cdc.gov This is the period during which the microbial consortium adapts to the new substrate. During the lag phase, the microorganisms may be synthesizing the necessary enzymes and adjusting their metabolic pathways to utilize the compound as a source of carbon, nitrogen, or energy. The duration of the lag phase can be influenced by the previous exposure of the microbial consortium to the compound or structurally similar chemicals.

Other Limiting Factors:

Bioavailability: The availability of this compound to the microorganisms can be a major limiting factor. Due to its hydrophobic nature, the compound may adsorb strongly to soil organic matter and sediments, reducing its concentration in the aqueous phase and thus its availability for microbial uptake.

Co-metabolism: In some cases, the presence of a more easily degradable primary substrate may be necessary to support the growth of the microbial consortium, which then co-metabolically degrades the target compound.

Environmental Conditions: Factors such as pH, temperature, oxygen availability (for aerobic degradation), and the presence of essential nutrients can all influence the kinetics of biodegradation.

Table 2: Factors Affecting Biodegradation Kinetics of Chlorinated Nitroaromatics

FactorEffect on Degradation Rate
Substrate ConcentrationCan be limiting at low concentrations and inhibitory at high concentrations.
Lag PhaseAn initial period of slow or no degradation while the microbial population adapts.
BioavailabilityReduced availability due to sorption can decrease the degradation rate.
Co-substratesThe presence of a primary substrate may be required for co-metabolic degradation.
pH and TemperatureEach microbial consortium has an optimal range for activity.
OxygenCrucial for aerobic degradation pathways.

Environmental Partitioning and Distribution Dynamics

Volatilization Rates and Air-Water Exchange

Volatilization from water surfaces is influenced by environmental factors such as water temperature, turbulence, and wind speed. nih.gov An increase in temperature leads to a higher vapor pressure and consequently a higher volatilization rate. nih.gov Similarly, increased turbulence at the air-water interface, caused by wind or water flow, enhances the rate of mass transfer from the water to the air. nih.govresearchgate.net

Table 3: Factors Influencing Volatilization of Organic Compounds from Water

FactorInfluence on Volatilization Rate
Henry's Law ConstantHigher values generally lead to higher volatilization potential.
Water TemperatureIncreased temperature increases the volatilization rate. nih.gov
TurbulenceIncreased turbulence at the air-water interface enhances volatilization. nih.gov
Wind SpeedHigher wind speeds increase the air-side mass transfer coefficient.
Water DepthShallower water bodies have a larger surface area to volume ratio, potentially leading to faster overall loss through volatilization.

Sorption Behavior in Soil and Sediment

The primary factor controlling the sorption of non-polar organic compounds in soil and sediment is the organic carbon content. nih.gov The sorption process can be described by the organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of the compound's tendency to sorb to organic matter. A higher Koc value indicates stronger sorption and lower mobility. For trichlorobenzenes, log Koc values have been measured in the range of 4.8 to 5.3, indicating strong adsorption to sediment. cdc.gov It is expected that this compound would exhibit similar strong sorption behavior.

The sorption process is generally considered to be reversible, meaning that the compound can desorb from the solid phase back into the aqueous phase. However, the rate of desorption can be slow, leading to the long-term persistence of the compound in contaminated soils and sediments. The nature of the soil or sediment, including its clay content and particle size distribution, can also influence the sorption behavior. jst.go.jp

Table 4: Estimated Sorption Parameters for Trichlorobenzenes (as analogs for this compound)

ParameterValue RangeImplication
Log Koc4.8 - 5.3Strong sorption to soil and sediment organic matter. cdc.gov
Mobility in SoilLowThe compound is expected to be relatively immobile in the subsurface. cdc.gov

Potential for Bioaccumulation in Aquatic and Terrestrial Food Chains

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., dietary and ambient). nih.gov For hydrophobic compounds like this compound, there is a significant potential for bioaccumulation in the fatty tissues of organisms. nih.gov

The bioconcentration factor (BCF) is a commonly used metric to assess the bioaccumulation potential of a chemical in aquatic organisms. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A high BCF value indicates a high potential for bioaccumulation. For 1,2,4-trichlorobenzene, an estimated BCF of 1,000 has been reported for aquatic organisms with about 8 percent lipids. epa.gov This suggests that trichloronitrobenzenes could also have a high bioaccumulation potential.

The octanol-water partition coefficient (Kow) is often used as a screening tool to predict the bioaccumulation potential of a chemical. nih.gov A high log Kow value generally correlates with a high BCF. While the specific log Kow for this compound is not available, the values for trichlorobenzenes are in a range that suggests a high potential for bioconcentration.

Once bioaccumulated, these compounds can be transferred through the food chain, leading to biomagnification, where the concentration of the chemical increases at successively higher trophic levels. This can pose a risk to top predators in both aquatic and terrestrial ecosystems. europa.eu

Table 5: Bioaccumulation Potential of Trichlorobenzenes (as analogs for this compound)

ParameterEstimated ValueIndication
Bioconcentration Factor (BCF)~1,000 (for 1,2,4-trichlorobenzene)High potential for bioaccumulation in aquatic organisms. epa.gov
Log BAF (lipid-normalized)4.64 - 4.86 (for 1,2,3- and 1,2,4-trichlorobenzene in fish)Significant bioaccumulation in fish. cdc.gov
Trophic TransferPossiblePotential for biomagnification in the food chain.

Ecotoxicological and Toxicological Research on 1,2,5 Trichloro 3 Nitrobenzene

Cellular and Subcellular Mechanisms of Toxicity

The toxicity of TCNBs is largely attributed to their metabolic activation into reactive species that can disrupt normal cellular processes. This bioactivation is a critical initiating event leading to downstream cellular damage.

The biotransformation of trichloronitrobenzenes is a complex process involving multiple enzymatic systems that can generate toxic metabolites. The primary pathway involves the reduction of the nitro group, a reaction catalyzed by microsomal enzymes such as cytochrome P450 (CYP) and nitroreductases. This multi-step reduction process forms reactive intermediates, including chloronitrosobenzenes and chlorophenylhydroxylamines, before ultimately yielding a more stable chloroaniline metabolite.

Research on various TCNB isomers in rat renal cells has demonstrated the involvement of several enzyme families in their cytotoxic effects. The cytotoxicity of 2,3,4-TCNB and 3,4,5-TCNB was lessened by various biotransformation inhibitors, while cytotoxicity from 2,4,6-TCNB was attenuated by specific inhibitors of CYP, flavin monooxygenase (FMO), and peroxidase. This indicates that these enzymatic pathways are crucial for converting the parent compounds into more toxic forms. For instance, N-oxidation of trichloroanilines, which are metabolites of TCNBs, is considered a likely pathway leading to nephrotoxic products.

Below is a table summarizing the observed effects of enzyme inhibitors on the cytotoxicity of different TCNB isomers, highlighting the role of these enzymes in their bioactivation.

TCNB IsomerEnzyme SystemInhibitor UsedEffect on CytotoxicityReference
2,4,5-TCNBCYP2E1IsoniazidInhibited
2,4,6-TCNBCYPPiperonyl ButoxideInhibited
2,4,6-TCNBFMOMethimazoleInhibited
2,4,6-TCNBPeroxidaseMercaptosuccinateInhibited
3,4,5-TCNBCYPVarious (e.g., Piperonyl Butoxide, Metyrapone)Attenuated

A significant mechanism underlying the toxicity of TCNBs is the induction of oxidative stress. This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. During the enzymatic reduction of the nitro group on the TCNB molecule, electrons can be diverted and transferred to molecular oxygen, forming the superoxide (B77818) anion radical (O₂⁻•). This is a primary ROS that can lead to the formation of other harmful species, such as hydrogen peroxide.

The crucial role of free radicals in TCNB-induced toxicity is supported by in vitro studies where pretreatment with antioxidants significantly reduced cytotoxicity in renal cells. Similarly, studies on the parent compound, nitrobenzene (B124822), have shown that it induces oxidative stress, leading to an increase in hydrogen peroxide and superoxide anion levels and subsequent lipid peroxidation in plant cells. This body of evidence suggests that the generation of free radicals is a key event in the pathology of chlorinated nitrobenzenes.

The reactive metabolites and free radicals generated from TCNB metabolism can interfere with normal cellular function by inhibiting critical enzymes. Aromatic nitro compounds have been shown to competitively interact with cytochrome P-450 binding sites, thereby inhibiting the metabolism of other substrates. Furthermore, oxidative stress induced by these compounds can lead to the non-specific inactivation of a wide range of enzymes. ROS can oxidize sensitive amino acid residues, such as cysteine and methionine, within enzyme active sites, leading to a loss of catalytic function. This disruption of enzymatic activity can have widespread consequences for cellular homeostasis, affecting energy metabolism, signaling pathways, and detoxification processes.

The electrophilic metabolites generated during the bioactivation of TCNBs are capable of forming covalent bonds with cellular macromolecules, including DNA and proteins.

DNA Damage: Oxidative stress is a known cause of DNA damage. ROS can induce single- and double-strand breaks, as well as oxidative modifications to DNA bases. Studies using the comet assay on cells exposed to nitrobenzene demonstrated significant DNA damage, a mechanism likely shared by its chlorinated derivatives. Additionally, metabolites of structurally related chlorinated compounds, such as 1,2,3-trichloropropane, are known to form DNA adducts, for example, S-[1-(hydroxymethyl)-2-(N7-guanyl)-ethyl]glutathione. It is plausible that the reactive intermediates of TCNBs, such as trichlorophenylhydroxylamines, could form similar adducts, leading to genotoxicity.

Protein Adduct Formation: The same reactive intermediates that can damage DNA are also capable of binding to nucleophilic sites on proteins. Residues such as cysteine, lysine, and histidine are common targets for adduction. The formation of protein adducts can alter protein structure and function, leading to enzyme inhibition, disruption of cytoskeletal integrity, and impaired signal transduction.

The table below outlines the potential interactions of TCNB metabolites with cellular macromolecules.

MacromoleculeInteracting SpeciesPotential ConsequenceReference
DNAReactive Oxygen Species (e.g., O₂⁻•)Oxidative damage, strand breaks
DNAElectrophilic metabolites (e.g., trichlorophenylhydroxylamines)Formation of DNA adducts
ProteinsElectrophilic metabolitesFormation of protein adducts, enzyme inhibition
LipidsReactive Oxygen SpeciesLipid peroxidation, membrane damage

Biological membranes are particularly vulnerable to the oxidative stress induced by TCNBs. The free radicals generated during their metabolism can initiate a chain reaction of lipid peroxidation. This process damages the polyunsaturated fatty acids within the membrane phospholipids, leading to a loss of membrane fluidity, increased permeability, and disruption of membrane-bound proteins. The consequence is a compromise of the integrity of both the outer cell membrane and the membranes of organelles like mitochondria. This damage can lead to the leakage of cellular contents, such as the enzyme lactate (B86563) dehydrogenase (LDH), which is a common indicator of cytotoxicity and membrane damage in toxicological studies.

Organ-Specific Toxicity Studies

While data on 1,2,5-trichloro-3-nitrobenzene is not available, research on other chloronitrobenzene isomers points to the kidney as a primary target organ. In vitro studies using rat renal cortical slices have established that chloronitrobenzenes are directly nephrotoxic.

A clear structure-activity relationship has been observed, where the nephrotoxic potential increases with the degree of chlorination. Trichloronitrobenzenes were found to be more potent nephrotoxicants than dichloronitrobenzenes, which in turn were more potent than monochloronitrobenzenes and nitrobenzene. Further studies comparing four different TCNB isomers established an order of decreasing nephrotoxic potential as: 3,4,5-TCNB > 2,4,6-TCNB > 2,3,4-TCNB > 2,4,5-TCNB.

In addition to nephrotoxicity, toxicity studies on related compounds suggest other organs may also be affected. Monochloronitrobenzenes and nitrobenzene are known to induce hematotoxicity (specifically methemoglobinemia), hepatotoxicity, and splenotoxicity. Chronic exposure to 1,2,4-trichlorobenzene (B33124) in rats has been reported to cause effects in the liver and adrenal glands. These findings suggest that TCNBs, including the 1,2,5-isomer, could potentially exhibit a multi-organ toxicity profile.

The following table summarizes the observed organ-specific toxicities for various chloronitrobenzenes and related compounds.

Compound ClassTarget Organ(s)Observed EffectsReference
Trichloronitrobenzenes (TCNBs)KidneyDirect cytotoxicity in renal cells
DichloronitrobenzenesKidneyDirect cytotoxicity (less potent than TCNBs)
MonochloronitrobenzenesKidney, Blood, Liver, SpleenNephrotoxicity, Methemoglobinemia, Hepatotoxicity, Splenotoxicity
NitrobenzeneBlood, Spleen, Liver, Kidney, Reproductive (Male)Methemoglobinemia, Splenic congestion, Hemosiderosis, Testicular atrophy
1,2,4-TrichlorobenzeneLiver, Adrenal Gland, LungsHepatotoxicity, Adrenal effects, Lung irritation
1,2,3-TrichloropropaneLiver, Kidney, Heart, CNSSevere hepatotoxicity, Nephrotoxicity

Nephrotoxicity Mechanisms and Protective Interventions (e.g., Antioxidant Effects)

While direct research on the this compound isomer is limited, studies on other trichloronitrobenzene (TCNB) isomers provide a strong framework for understanding its likely nephrotoxic mechanisms. In vitro studies using rat renal cortical slices and isolated renal cortical cells (IRCC) have established that chloronitrobenzenes are direct nephrotoxicants. The nephrotoxic potential generally increases with the number of chlorine substitutions, with TCNBs being more potent than di- and monochloronitrobenzenes.

The primary mechanisms implicated in TCNB-induced kidney cell damage are metabolic activation and the generation of free radicals, leading to oxidative stress. Chloronitrobenzenes are primarily metabolized through the reduction of the nitro group to form the corresponding chloroaniline, which can then undergo further oxidation. This metabolic process, particularly N-oxidation, is considered a likely pathway to the formation of nephrotoxic metabolites. The reversible metabolism between TCNBs and their corresponding trichloroanilines can generate reactive intermediates, such as chloronitrosobenzenes, which are capable of binding to cellular macromolecules and contributing to cytotoxicity.

The crucial role of oxidative stress is demonstrated by protective interventions. The cytotoxicity of various TCNB isomers was significantly reduced by pretreatment with antioxidants, suggesting that free radicals are key mediators of the damage. Similarly, inhibiting metabolic enzymes can attenuate toxicity. The use of cytochrome P450 (CYP), flavin monooxygenase (FMO), and peroxidase inhibitors has been shown to reduce TCNB-induced cytotoxicity, indicating that multiple enzymatic pathways contribute to the formation of toxic metabolites. The specific enzymes involved appear to vary depending on the position of the chloro groups on the benzene (B151609) ring.

Intervention ClassSpecific AgentObserved Effect on TCNB Isomer CytotoxicityInferred Mechanism
Antioxidantα-tocopherolReduced cytotoxicityScavenging of free radicals
AntioxidantGlutathione (B108866)Reduced cytotoxicityScavenging of free radicals
AntioxidantAscorbateReduced cytotoxicityScavenging of free radicals
AntioxidantN-acetyl-L-cysteineReduced cytotoxicityPrecursor to glutathione, free radical scavenger
CYP InhibitorPiperonyl ButoxideAttenuated toxicityInhibition of metabolic activation by CYP enzymes
CYP InhibitorMetyraponeAttenuated toxicityInhibition of metabolic activation by CYP enzymes
CYP 2E1 InhibitorIsoniazidAttenuated toxicity of some TCNB isomersInhibition of a specific CYP isozyme pathway
FMO InhibitorN-octylamineReduced cytotoxicity of some TCNB isomersInhibition of metabolic activation by FMO enzymes
Peroxidase InhibitorMercaptosuccinateReduced cytotoxicityInhibition of metabolic activation by peroxidases

Other Systemic Toxicological Endpoints (e.g., Hematological, Gastrointestinal, Neurological)

The systemic toxicity of chlorinated nitrobenzenes is primarily characterized by hematological effects, a trait shared with the parent compound, nitrobenzene. The principal toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. Absorption of these compounds leads to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin and mucous membranes). In severe cases, this can lead to symptoms such as headache, weakness, dizziness, and tachycardia. Studies on monochloronitrobenzene isomers confirm that exposure results in a responsive macrocytic, hyperchromic anemia and markedly increased spleen weights in rats, indicative of significant hematological disruption.

Beyond the hematological system, other organs can be affected. Research on nitrobenzene and its chlorinated derivatives has identified the liver and kidneys as additional targets. Inhalation studies with 4-chloronitrobenzene in rats revealed testicular atrophy, highlighting potential reproductive toxicity. General hazard classifications for TCNB isomers indicate they are toxic if swallowed, inhaled, or in contact with the skin and may cause damage to organs through prolonged or repeated exposure.

Neurological effects are also noted, largely secondary to the hematological toxicity. Symptoms like dizziness, headache, and drowsiness are associated with the systemic hypoxia caused by methemoglobinemia. Gastrointestinal effects such as nausea and vomiting have been reported following ingestion of nitrobenzene.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR modeling is a computational approach used to predict the toxicity of chemicals based on their molecular structure, reducing the need for extensive animal testing. For nitroaromatic compounds (NACs), including this compound, QSAR has been instrumental in understanding and predicting their toxic effects.

Development and Validation of Predictive Models for Toxicity

Numerous QSAR models have been developed to predict the toxicity of NACs for various endpoints, including acute toxicity to rodents and aquatic organisms. These models are built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Regression (SVR).

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. Validation is performed using several statistical metrics. The coefficient of determination (R²) indicates the model's goodness-of-fit, while the cross-validation coefficient (Q²), typically determined through leave-one-out procedures, assesses its robustness. Furthermore, models are evaluated against an external test set of chemicals not used in model development to confirm their predictive ability for new compounds. Successful models for NACs often achieve high values for these metrics, demonstrating their reliability.

Model Type / EndpointStatistical MethodValidation Metrics ExampleReference
Rat Acute Oral Toxicity (LD50)Ensemble Model (SVR + MLR)Training R² = 0.88, Test R² = 0.92
Rat Oral Acute Toxicity (LD50)1D & 2D Descriptors (PLS)R² = 0.96-0.98, Q² = 0.84-0.93, R²_test = 0.89-0.92
Toxicity to Tetrahymena pyriformisMLRR² = 0.963, Q²_LOO = 0.944
Algal Toxicity (Scenedesmus vacuolatus)Not SpecifiedR² = 0.9

Identification of Key Structural Factors Influencing Toxicity (e.g., Electrophilicity Index, Lipophilicity)

QSAR studies have identified several key molecular descriptors that are critical in determining the toxicity of NACs. These descriptors can be broadly categorized into those related to the compound's transport and distribution (hydrophobicity/lipophilicity) and those related to its chemical reactivity (electronic properties).

Lipophilicity: Often represented by the octanol-water partition coefficient (log K_ow_ or log P), this descriptor is crucial for a chemical's ability to cross biological membranes and reach its target site. For many NACs, increased lipophilicity correlates with increased toxicity.

Electronic Properties: These descriptors relate to the chemical's reactivity. The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO_) is a frequently used indicator; a lower E_LUMO_ value suggests greater electrophilicity and a higher propensity to accept electrons, which is linked to mechanisms like nitro-reduction and mutagenicity. Other important electronic descriptors include the electrophilicity index (ω) and the partial atomic charge on the carbon atom attached to the nitro group.

The number and position of substituents, such as chlorine atoms, also play a determining role by modifying these fundamental properties.

Elucidation of Modes of Toxic Action based on Molecular Descriptors

By linking structural descriptors to biological activity, QSAR models help elucidate the probable modes of toxic action (MoA). For NACs, two primary MoAs are often considered:

Narcosis (Baseline Toxicity): This is a non-specific MoA where toxicity is primarily driven by the hydrophobicity (log K_ow_) of the compound. The chemical accumulates in cell membranes, disrupting their function. This is often the default MoA for non-reactive organic chemicals.

Reactive Toxicity: Many NACs exhibit toxicity greater than that predicted by narcosis alone. This "excess toxicity" is attributed to specific chemical reactions. QSAR models capture this reactivity using electronic descriptors like E_LUMO_. For NACs, this often involves the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can cause oxidative stress or bind to macromolecules like DNA, leading to mutagenicity.

QSAR allows researchers to differentiate between these mechanisms. Compounds whose toxicity is well-predicted by log K_ow_ alone are likely acting as narcotics, while those requiring electronic descriptors are considered to have a more specific, reactive MoA.

Ecotoxicity Assessments in Environmental Receptor Organisms

Chlorinated nitrobenzenes are recognized as significant environmental pollutants due to their toxicity to aquatic life. Ecotoxicity assessments indicate that the degree of chlorination has a direct impact on toxicity. Research shows that an increase in the number of chlorine or nitro groups on the benzene ring generally results in increased toxicity to freshwater organisms. This suggests that this compound would be substantially more toxic than nitrobenzene or its mono- and di-chlorinated derivatives.

CompoundOrganismEndpointToxicity Value (mg/L)Reference
NitrobenzenePimephales promelas (Fathead Minnow)96-h LC50Ranges from 1.8 to 156
NitrobenzeneDaphnia magna (Water Flea)48-h LC5027 - 33
NitrobenzeneFreshwater Algae (3 species)96-h LC5018.0 - 23.8
1-Chloro-2-nitrobenzeneCyprinus carpio (Carp)96-h LC5025.5
1-Chloro-2-nitrobenzeneDaphnia magna (Water Flea)48-h EC5023.9
1-Chloro-2-nitrobenzeneChlorella pyrenoidosa (Green Algae)96-h EbC506.9
1-Chloro-3-nitrobenzeneFish (unspecified)96-h LC500.55

Toxicity to Aquatic Organisms (e.g., Unicellular Green Algae, Daphnids, Ciliates, Fish)

Direct experimental data on the toxicity of this compound to aquatic organisms is not extensively available in published literature. However, the ecotoxicological effects of this compound can be inferred from studies on related nitroaromatic and chlorinated compounds, as well as through Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies consistently demonstrate that the toxicity of nitroaromatic compounds to aquatic life is influenced by factors such as hydrophobicity (log Kow) and electronic properties, like the energy of the lowest unoccupied molecular orbital (ELUMO). acs.org Generally, an increase in the number of chlorine atoms or nitro groups on a benzene ring results in increased toxicity. waterquality.gov.au This is attributed to the enhanced electrophilic reactivity of the molecule, allowing for greater interaction with biological macromolecules. acs.org

Unicellular Green Algae: Studies on various nitroaromatic compounds have been conducted on green algae species like Scenedesmus obliquus and Chlorella vulgaris. nih.gov For instance, the 96-hour EC50 (concentration causing a 50% effect) of nitrobenzene on Scenedesmus obliquus is reported to be in the range of 18.0 to 23.8 mg/L. waterquality.gov.au For related chlorinated nitroaromatics, the toxicity is typically higher. The toxicity of nitrophenols, for example, has been effectively predicted using QSAR models, indicating that specific structural descriptors can reliably estimate the impact on algae. nih.gov Given that this compound possesses three chlorine atoms, its toxicity to algae is expected to be significantly greater than that of nitrobenzene itself.

Daphnids: The water flea, Daphnia magna, is a standard model for aquatic invertebrate toxicity. The 48-hour EC50 for nitrobenzene is between 27 and 33 mg/L. waterquality.gov.au For related compounds like 1,3-dinitrobenzene, the 48-hour EC50 is 27.4 mg/L. dtic.milepa.gov QSAR studies on daphnids suggest that increased hydrophobicity contributes to higher toxicity. nih.gov The presence of three chlorine atoms in this compound would increase its hydrophobicity, suggesting a lower EC50 value and thus higher toxicity compared to less chlorinated nitrobenzenes.

Ciliates: The ciliate Tetrahymena pyriformis is a common protozoan used in toxicological studies. Research on a wide range of alkyl- and halogen-substituted nitro- and dinitrobenzenes has shown that all tested compounds had toxicity exceeding that of baseline nonpolar narcosis. acs.orgacs.org The toxicity of these compounds to T. pyriformis is strongly correlated with their electrophilicity. acs.orgacs.org This indicates that reactive compounds like polychlorinated nitrobenzenes likely act through specific mechanisms beyond simple narcosis, leading to greater toxicity.

Fish: Acute toxicity data for fish, often measured as the 96-hour LC50 (lethal concentration for 50% of the population), is available for a range of nitrobenzenes. For nitrobenzene, the 96-hour LC50 values for six freshwater fish species range from 1.8 to 156 mg/L. waterquality.gov.au For 1,3-dinitrobenzene, the 96-hour LC50 for various fish species ranges from 1.4 to 16.8 mg/L. dtic.milepa.gov The general trend observed is that substituted nitrobenzenes, particularly those with multiple chlorine or nitro groups, exhibit higher toxicity than the parent nitrobenzene compound. waterquality.gov.au Therefore, it is anticipated that this compound would be highly toxic to fish.

Toxicity of Related Nitroaromatic Compounds to Aquatic Organisms
CompoundOrganismEndpointValue (mg/L)Reference
NitrobenzeneFreshwater Algae (3 species)96-hr LC5018.0 - 23.8 waterquality.gov.au
NitrobenzeneDaphnia magna48-hr EC5027 - 33 waterquality.gov.au
NitrobenzeneFreshwater Fish (6 species)48-96-hr LC501.8 - 156 waterquality.gov.au
1,3-DinitrobenzeneDaphnia magna48-hr EC5027.4 dtic.milepa.gov
1,3-DinitrobenzeneBluegill (Lepomis macrochirus)96-hr LC501.44 epa.gov
1,3-DinitrobenzeneRainbow Trout (Oncorhynchus mykiss)96-hr LC501.7 epa.gov
1,3,5-Trinitrobenzene (B165232)Fathead Minnow (Pimephales promelas)96-hr LC500.85 dtic.mil
1,3,5-TrinitrobenzeneDaphnia magna48-hr EC504.1 dtic.mil

Impact on Soil Microbial Activity and Ecosystem Processes

Chlorinated and nitrated aromatic compounds can exert significant pressure on soil microbial communities, altering their structure, abundance, and metabolic activities. mdpi.com While specific studies on this compound are scarce, research on related compounds provides insight into its potential effects.

However, soil microbial communities also exhibit a degree of resilience and potential for adaptation. Some microorganisms, such as certain species of Pseudomonas and Sphingomonas, can tolerate high concentrations of chlorinated aromatic compounds. mdpi.com Furthermore, some bacteria are capable of utilizing nitroaromatic compounds as carbon and nitrogen sources. Pseudomonas putida, for instance, can degrade nitrobenzene, and its introduction into contaminated soil (bioaugmentation) has been shown to enhance the removal of the contaminant and mitigate its negative impacts on nitrification. oup.com The presence of external nitrogen and phosphorus sources appears to be important for stabilizing microbial communities in contaminated sites. mdpi.com

Given its structure, this compound is expected to be a recalcitrant molecule, potentially persisting in the soil and exerting long-term toxic effects on sensitive microbial populations. Its degradation would likely require specialized microbial pathways.

Comparative Toxicological Analysis with Related Halogenated Nitroaromatics

The toxicity of halogenated nitroaromatics is strongly dependent on the number and position of the halogen and nitro substituents on the benzene ring. A comparative analysis of toxicological data for this class of compounds reveals clear structure-activity relationships.

Generally, toxicity increases with the degree of substitution. As shown in the table below, monochloronitrobenzenes are less toxic to aquatic organisms than dinitro- or trinitro-benzenes. For example, the 96-hour LC50 for 1-chloro-4-nitrobenzene (B41953) in the fish Brachydanio rerio is 14.36 mg/L, whereas the 96-hour LC50 for 1,3,5-trinitrobenzene in fathead minnows is significantly lower at 0.85 mg/L, indicating much higher toxicity. dtic.miloecd.org

This trend is consistent across different trophic levels. The increase in the number of electron-withdrawing groups (both chloro- and nitro- groups) enhances the electrophilic character of the aromatic ring. acs.org This increased reactivity is a key factor in the mechanisms of toxicity, which often involve reactions with cellular nucleophiles like proteins and nucleic acids. acs.org This is why many nitroaromatic compounds exhibit toxicity that is greater than what would be expected from nonpolar narcosis alone. acs.org

This compound, with three chlorine atoms and one nitro group, fits into the category of highly substituted, electrophilic compounds. Its toxicity is therefore predicted to be high, likely exceeding that of monochloro- and dichloronitrobenzenes and potentially being in a similar range to other trichlorinated or dinitrated benzene derivatives.

Comparative Acute Aquatic Toxicity (LC50/EC50) of Halogenated Nitroaromatics
CompoundOrganismEndpointValue (mg/L)Reference
1-Chloro-2-nitrobenzeneDaphnia magna24-hr EC5012 oecd.org
1-Chloro-2-nitrobenzeneGuppy (Poecilia reticulata)14-day LC5030 oecd.org
1-Chloro-3-nitrobenzeneBluegill (Lepomis macrochirus)96-hr LC501.2 fishersci.com
1-Chloro-4-nitrobenzeneZebrafish (Brachydanio rerio)96-hr LC5014.36 oecd.org
1,3-DinitrobenzeneDaphnia magna48-hr EC5027.4 dtic.milepa.gov
1,3-DinitrobenzeneFathead Minnow (Pimephales promelas)96-hr LC5016.8 epa.gov
1,3,5-TrinitrobenzeneDaphnia magna48-hr EC504.1 dtic.mil
1,3,5-TrinitrobenzeneRainbow Trout (Oncorhynchus mykiss)96-hr LC500.38 dtic.mil

Advanced Analytical Methodologies for 1,2,5 Trichloro 3 Nitrobenzene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of chlorinated and nitrated aromatic compounds. The choice between gas and liquid chromatography is often dictated by the compound's volatility and the complexity of the sample matrix.

Gas chromatography (GC) is a highly suitable method for the analysis of volatile and semi-volatile compounds like 1,2,5-trichloro-3-nitrobenzene. d-nb.info The technique is widely employed for trace analysis and for impurity profiling, which is a critical step in the manufacturing of chemical products to ensure quality and safety. thermofisher.comlongdom.org For halogenated nitroaromatic compounds, GC is often coupled with sensitive detectors.

Electron Capture Detector (ECD): The ECD is particularly sensitive to electrophilic functional groups, such as the chlorine atoms and the nitro group present in this compound, allowing for very low detection limits.

Mass Spectrometry (MS): When coupled with MS, GC provides not only quantification but also structural information, making it a powerful tool for the definitive identification of impurities. d-nb.info High-resolution mass spectrometry (HRMS) combined with GC can deliver high resolving power and accurate mass measurements, enabling the reliable identification and quantification of impurities even at low concentrations. thermofisher.com

The development of a GC method involves careful selection of the stationary phase of the column and optimization of the temperature program to achieve separation from other isomers and potential by-products. longdom.org

Table 1: Illustrative GC Conditions for Trichloronitrobenzene Analysis
ParameterCondition
Instrument Gas Chromatograph with ECD or MS Detector
Column DB-5 or DB-1701 (or equivalent)
Injector Temp. 250 °C
Carrier Gas Helium
Oven Program Initial Temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Detector Temp. 300 °C (ECD) / 280 °C (MS Transfer Line)

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for analyzing samples that may contain non-volatile or thermally unstable compounds. osti.gov While this compound itself is amenable to GC, HPLC becomes invaluable when it is part of a complex reaction mixture or a formulation where other components are not suitable for GC analysis.

HPLC, especially when coupled with a mass spectrometer (LC-MS), is a powerful method for identifying unknown impurities and reaction by-products. osti.gov The choice of a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common for separating aromatic compounds.

Table 2: Representative HPLC-MS Conditions
ParameterCondition
Instrument HPLC system with UV and/or MS Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm / Mass Spectrometry (ESI)

A significant analytical challenge in the study of trichloronitrobenzenes is the differentiation and resolution of its various isomers. Isomers such as 1,2,3-trichloro-4-nitrobenzene, 1,2,4-trichloro-5-nitrobenzene, and 1,3,5-trichloro-2-nitrobenzene often have very similar physical and chemical properties, leading to co-elution in chromatographic systems. nist.govepa.govsigmaaldrich.com

Achieving separation requires the development of highly specific analytical methods. This involves:

Column Selection: Testing various GC and HPLC columns with different stationary phases to exploit subtle differences in isomer polarity and shape.

Method Optimization: Fine-tuning parameters such as the temperature gradient in GC or the mobile phase composition and gradient in HPLC to maximize the resolution between isomeric peaks.

Specialized Techniques: In some cases, specialized adsorbents or chromatographic media may be employed to selectively retain certain isomers, facilitating their separation. google.com

The successful resolution of isomers is critical for accurate quantification and for understanding the specific properties and reactivity of this compound without interference from other isomeric impurities.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the aromatic ring. The strong electron-withdrawing effects of the nitro group and the chlorine atoms will cause these proton signals to appear in the downfield region of the spectrum (typically >7.5 ppm). stackexchange.com The precise chemical shifts and the coupling patterns between the protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the attached substituents. Carbons bonded to chlorine atoms will be shifted downfield, while the carbon attached to the nitro group will be even further downfield. stackexchange.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 7.5 - 8.52 distinct signals (e.g., two doublets)
¹³C 120 - 1506 distinct signals

Note: These are estimated ranges based on the analysis of similar substituted nitrobenzenes.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₂Cl₃NO₂), the monoisotopic mass is 224.9151 g/mol . epa.gov

Electron Ionization (EI-MS): In a standard EI mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the characteristic isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a cluster of peaks for the molecular ion at m/z values of approximately M, M+2, M+4, and M+6, with characteristic relative intensities. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. osti.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, making it invaluable for confirming the identity of the target compound and any impurities.

Table 4: Expected Molecular Ion Isotope Pattern in Mass Spectrometry
IonApproximate m/zExpected Relative Intensity
[M]⁺ (³⁵Cl₃)225High
[M+2]⁺ (³⁵Cl₂³⁷Cl)227High (similar to M)
[M+4]⁺ (³⁵Cl³⁷Cl₂)229Medium
[M+6]⁺ (³⁷Cl₃)231Low

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The primary functional groups in this compound are the nitro group (NO₂), the carbon-chlorine bonds (C-Cl), and the aromatic ring (C₆H₂). Each of these groups exhibits characteristic absorption frequencies in the mid-infrared region. The nitro group is particularly distinctive, displaying two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of multiple electron-withdrawing chlorine atoms on the benzene ring can influence the exact position of these bands.

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are generally observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

A detailed analysis of the IR spectrum allows for the confirmation of the presence of these key functional groups, providing crucial information for the structural elucidation of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (NO₂)Symmetric Stretch1300 - 1370Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium to Weak
Carbon-ChlorineC-Cl Stretch600 - 800Strong to Medium

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of a closely related isomer, 1,3,5-trichloro-2-nitrobenzene, provides a strong indication of the structural features that would be expected. researchgate.net

A hypothetical crystallographic analysis of this compound would be anticipated to reveal a planar or near-planar benzene ring. The nitro group may be twisted out of the plane of the benzene ring to varying degrees due to steric hindrance from the adjacent chlorine atoms. This dihedral angle is a critical conformational parameter.

Table 2: Hypothetical Crystallographic Data for this compound Based on Isomer Analysis

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Molecules per Unit Cell (Z)Number of molecules in one unit cell
Key Intermolecular Interactionse.g., Halogen bonding, π-π stacking, C-H···O hydrogen bonds

Development of Hyphenated Techniques and Advanced Detection Systems

Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable for the analysis of complex mixtures. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like trichloronitrobenzenes. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification and quantification. The use of high-resolution mass spectrometry can further enhance the accuracy of identification.

LC-MS is a powerful alternative, especially for less volatile or thermally labile compounds. In LC-MS, separation is achieved in the liquid phase, followed by ionization and mass analysis. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed. For halogenated nitroaromatics, negative ion APCI can be particularly effective. mdpi.com Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. mdpi.com

The development of advanced detection systems, such as time-of-flight (TOF) and Orbitrap mass analyzers, provides high mass resolution and accuracy, which is crucial for the confident identification of analytes in complex environmental or biological matrices. chromatographyonline.com These advanced hyphenated techniques are essential for trace-level detection and quantification of this compound in various research and monitoring applications. ub.edu

Remediation and Mitigation Strategies for 1,2,5 Trichloro 3 Nitrobenzene Contamination

Chemical Remediation Technologies

Chemical remediation technologies utilize reactive chemical species to degrade 1,2,5-Trichloro-3-nitrobenzene. These methods are often rapid and can be applied in situ to treat contaminated soil and groundwater.

Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive radicals, primarily the hydroxyl radical (•OH), to destroy organic pollutants. mdpi.com These processes can achieve partial degradation, forming more biodegradable intermediates, or complete mineralization of the organic compound. mdpi.com AOPs include a variety of methods such as UV/Hydrogen Peroxide (H₂O₂), Fenton (Fe²⁺/H₂O₂), photo-Fenton (UV/Fe²⁺/H₂O₂), and photocatalysis (e.g., UV/TiO₂). mdpi.comnih.gov

Research on the degradation of similar compounds, such as 4-chloro-2-nitrophenol (B165678) (4C-2-NP), demonstrates the comparative efficacy of different AOPs. nih.gov Studies have shown that the photo-Fenton process is often the most effective for mineralization, though other methods also achieve significant degradation. nih.govijcrt.org The degradation efficiency follows a general trend, with combined UV and chemical treatments showing superior performance. nih.gov For instance, the degradation of 4C-2-NP followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov

Table 1: Comparison of AOPs for Degradation of 4-chloro-2-nitrophenol

Remediation Technology Oxidizing Agent(s) Key Findings Source
UV/Fenton UV light, Fe²⁺, H₂O₂ Most effective for partial mineralization. nih.gov
UV/TiO₂ UV light, Titanium dioxide High degradation efficiency. nih.gov
UV/H₂O₂ UV light, Hydrogen peroxide Significant degradation achieved. nih.gov
Fenton Fe²⁺, Hydrogen peroxide Less effective than UV-assisted methods. nih.gov
H₂O₂ alone Hydrogen peroxide Lower degradation rates compared to combined processes. nih.gov
UV alone UV light Minimal degradation observed. nih.gov

In Situ Chemical Reduction (ISCR) is an environmental remediation technique that involves introducing a chemical reductant into a contaminated area to transform harmful contaminants into less toxic or immobile forms. tersusenv.comcool-ox.com This approach is particularly effective for halogenated organic compounds. cool-ox.com The most commonly used reducing agent is zero-valent iron (ZVI), which is highly reactive and can degrade a wide range of contaminants, including chlorinated solvents and nitroaromatic compounds. tersusenv.comenvirotecnics.comregenesis.com

ISCR using ZVI can achieve the reduction of both the chloro- and nitro-substituents on the benzene (B151609) ring. The process combines biological and abiotic pathways to chemically reduce contaminants. tersusenv.comenvirotecnics.com For nitroaromatic compounds like nitrobenzene (B124822), ZVI can effectively transform the nitro group to an amino group, producing aniline (B41778). researchgate.net Sulfide-modified ZVI has shown enhanced reactivity and selectivity for pollutants over water, increasing its effectiveness. tersusenv.com The application of ZVI can be accomplished through direct injection, soil mixing, or the creation of permeable reactive barriers. cool-ox.comregenesis.com

Table 2: Common ISCR Reagents and Their Applications

ISCR Reagent Description Target Contaminants Source
Zero-Valent Iron (ZVI) Metallic iron particles that act as a reducing agent. Chlorinated solvents (PCE, TCE), pesticides, energetics (TNT), some metals. tersusenv.comenvirotecnics.com
Sulfide-Modified ZVI (S-mZVI) ZVI particles with a sulfide (B99878) coating to enhance reactivity and longevity. Chlorinated solvents, with increased efficacy. tersusenv.comregenesis.com
Ferrous Sulfide (FeS) A liquid iron-based reagent that promotes abiotic reduction pathways. Chlorinated ethenes and ethanes. tersusenv.com
Bimetallic Particles Metallic particles, often iron-based, with a second metal catalyst (e.g., palladium). Enhances the rate of dechlorination for compounds like TCE. envirotecnics.com

Alkaline hydrolysis involves the use of a high pH environment to promote the degradation of contaminants. This process is particularly relevant for certain chlorinated and nitrated aromatic compounds. The reaction mechanism typically involves bimolecular nucleophilic aromatic substitution (SNAr), where a nucleophile (like the hydroxide (B78521) ion, OH⁻) attacks the aromatic ring, leading to the displacement of a substituent (a chlorine atom or a nitro group). nih.gov

Studies on the hydrolysis of 1,3,5-trichloro-2,4-dinitrobenzene (B1596048), a compound structurally similar to this compound, show that dechlorination is kinetically favored over denitration. nih.gov This preference is attributed to the higher electrophilicity and lower steric hindrance at the chlorine substitution site, as well as the weaker carbon-chlorine bond. nih.gov The rate of hydrolysis is dependent on factors such as temperature and the physical state of the compound (dissolved vs. solid). nih.gov For instance, the hydrolysis of dissolved 1,3,5-trichloro-2,4-dinitrobenzene exhibits pseudo-second-order kinetics. nih.gov Manipulating the pH to alkaline conditions can significantly accelerate the degradation of such compounds in contaminated water and soil. researchgate.net

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down environmental pollutants. For compounds like this compound, these approaches can be a cost-effective and sustainable alternative to chemical methods.

The biodegradation of nitroaromatic compounds can proceed through different pathways depending on the presence or absence of oxygen. cswab.org

Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. For nitrobenzene, this process leads to the formation of aniline. daneshyari.comnih.gov While aniline is less toxic than nitrobenzene, it can accumulate as a dead-end product in strictly anaerobic environments. daneshyari.comnih.gov

Aerobic Biodegradation: In the presence of oxygen, microorganisms can initiate the degradation of nitrobenzene through a mono-oxygenation reaction. daneshyari.comnih.gov However, this can lead to the formation of nitrophenols, which may be more toxic than the parent compound. daneshyari.comnih.gov

A promising strategy involves coupling anaerobic and aerobic processes. daneshyari.comnih.gov In this approach, the contaminant is first transformed to a less toxic intermediate (e.g., aniline) in an anaerobic zone, which is then subsequently degraded in an aerobic zone. daneshyari.comnih.gov This sequential process can lead to more complete and rapid mineralization of the contaminant. daneshyari.com Similarly, for chlorinated compounds like 1,2,3-trichloropropane, anaerobic degradation can result in reductive dechlorination, producing intermediates that can be further degraded. researchgate.net

Table 3: Comparison of Aerobic and Anaerobic Biodegradation of Nitrobenzene

Condition Initial Reaction Primary Product Key Consideration Source
Aerobic Mono-oxygenation Nitrophenol Product can be more toxic than the parent compound. daneshyari.comnih.gov
Anaerobic Nitro group reduction Aniline Product can accumulate under strictly anaerobic conditions. daneshyari.comnih.gov

To improve the efficiency of bioremediation, two main strategies are employed: bioaugmentation and biostimulation. scribd.comclu-in.org

Biostimulation involves modifying the subsurface environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. clu-in.orgmdpi.com This is often achieved by adding nutrients (like nitrogen and phosphorus), electron donors (like vegetable oil), or electron acceptors to the soil or groundwater. mdpi.comresearchgate.net For example, the injection of emulsified vegetable oil has been shown to create a stable bioreactive zone that effectively remediates nitrobenzene plumes by stimulating reductive processes. researchgate.net

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia to a contaminated site. clu-in.orgmdpi.com This approach is used when the native microbial population lacks the necessary metabolic capability to degrade the target contaminant. clu-in.org For chlorinated compounds, bioaugmentation with cultures containing Dehalococcoides species has proven effective for complete reductive dechlorination. clu-in.org

The combination of biostimulation and bioaugmentation can often lead to significantly enhanced degradation rates compared to either strategy alone, providing a robust approach for remediating complex co-contaminated sites. scribd.com

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C₆H₂Cl₃NO₂
1,3,5-trichloro-2,4-dinitrobenzene C₆H₁Cl₃N₂O₄
1,2,3-trichloropropane C₃H₅Cl₃
4-chloro-2-nitrophenol C₆H₄ClNO₃
Aniline C₆H₅NH₂
Benzene C₆H₆
Ferrous Sulfide FeS
Hydrogen Peroxide H₂O₂
Hydroxide OH⁻
Iron Fe
Nitrobenzene C₆H₅NO₂
Nitrophenol C₆H₅NO₃
Oxygen O₂
Titanium dioxide TiO₂

Phytoremediation: Phytotransformation and Rhizosphere Degradation Mechanisms

Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. nih.gov For compounds like this compound, the primary phytoremediation mechanisms are phytotransformation and rhizosphere degradation.

Phytotransformation

Phytotransformation, also known as phytodegradation, involves the uptake of organic contaminants by plants, followed by their metabolic breakdown into less toxic or non-toxic compounds through enzymatic processes. researchgate.net Plants possess various enzymes, such as nitroreductases and dehalogenases, that can act on nitroaromatic and chlorinated compounds. researchgate.netmdpi.com

The transformation of this compound within plant tissues is likely to follow a series of reduction and conjugation steps. The nitro group is highly electrophilic and can be reduced by nitroreductase enzymes to a nitroso, hydroxylamino, and ultimately an amino group, forming trichloroaniline. This process is critical as it often represents the initial step in detoxification. Following reduction, the resulting metabolites can be conjugated with plant biomolecules such as glutathione (B108866) and sugars, a common detoxification pathway in plants for xenobiotics. These conjugates are then typically sequestered in the plant's vacuoles or incorporated into the cell wall structure, effectively removing them from the cytoplasm. researchgate.net

Rhizosphere Degradation

The rhizosphere, the soil region immediately surrounding plant roots, is a zone of intense microbial activity. nih.gov Plants release exudates such as sugars, amino acids, and organic acids, which can serve as a carbon and energy source for a diverse community of microorganisms. ktu.lt This microbial population can play a significant role in the degradation of persistent organic pollutants.

For this compound, rhizosphere degradation is a crucial component of phytoremediation. Certain rhizospheric bacteria have been shown to degrade nitrochloroaromatic compounds. ktu.ltresearchgate.net These microorganisms can utilize the contaminant as a source of carbon, nitrogen, or energy, or they can co-metabolically degrade it in the presence of other growth-promoting substrates from root exudates. The degradation pathways in the rhizosphere are often initiated by reductive or oxidative processes, leading to the cleavage of the aromatic ring and the eventual mineralization of the compound to carbon dioxide, water, and inorganic ions.

The symbiotic relationship between plants and rhizosphere microbes can enhance the degradation of chlorinated nitroaromatic compounds. Plants can stimulate microbial activity, while the microbes can break down the contaminant into less phytotoxic intermediates that can be more readily taken up and transformed by the plant.

Mechanism Description Key Enzymes/Processes Potential Metabolites
Phytotransformation Uptake and metabolic breakdown of the contaminant within plant tissues. researchgate.netNitroreductases, Dehalogenases, Glutathione S-transferases. researchgate.netmdpi.comTrichloroaniline, Conjugates with glutathione and sugars. researchgate.net
Rhizosphere Degradation Breakdown of the contaminant in the soil surrounding plant roots by microorganisms. nih.govMicrobial nitroreductases, dioxygenases, and hydrolases.Amino and hydroxylated derivatives, Ring cleavage products. nih.gov

Integrated Remediation Systems and Hybrid Technologies

Given the recalcitrant nature of this compound, a single remediation technology may not be sufficient to achieve complete cleanup. Integrated remediation systems, which combine multiple technologies, and hybrid technologies, which merge different processes into a single system, offer more robust and effective solutions. researchgate.net

The combination of chemical and biological processes is a promising strategy for chlorinated nitroaromatic compounds. For instance, in-situ chemical reduction (ISCR) could be used to initially transform this compound into more biodegradable compounds. This could be followed by bioremediation or phytoremediation to complete the degradation process. researchgate.net

Hybrid technologies could involve the use of genetically engineered plants or microbes with enhanced degradative capabilities. For example, plants could be engineered to express specific bacterial nitroreductases, thereby increasing their phytotransformation capacity. Similarly, the rhizosphere could be inoculated with specialized microbial consortia known for their ability to degrade chlorinated nitroaromatics.

Another integrated approach involves combining phytoremediation with physical or chemical methods to enhance contaminant availability. For example, soil amendments could be used to alter the pH or organic matter content to increase the bioavailability of this compound for plant uptake and microbial degradation.

Integrated/Hybrid Approach Description Potential Advantages
Chemical Pre-treatment followed by Bioremediation Initial use of chemical oxidation or reduction to break down the parent compound, followed by microbial or plant-based degradation of the resulting intermediates. researchgate.netEnhances the overall degradation rate and extent by transforming the recalcitrant parent compound into more biodegradable forms.
Bioaugmentation with Phytoremediation Inoculation of the rhizosphere with specific microbial strains that have a high capacity for degrading the target contaminant.Increases the rate and efficiency of rhizosphere degradation.
Genetically Engineered Organisms Use of plants or microorganisms that have been genetically modified to enhance their ability to take up, metabolize, or degrade the contaminant.Offers a highly targeted and potentially more rapid remediation solution.
Soil Amendments with Phytoremediation Application of substances to the soil to improve its physical, chemical, or biological properties to enhance plant growth and contaminant bioavailability.Improves the overall performance of phytoremediation by optimizing conditions for plants and microbes.

Performance Monitoring and Efficacy Assessment of Remediation Efforts

Effective remediation of this compound requires a comprehensive performance monitoring plan to assess the efficacy of the chosen strategy and to ensure that remediation goals are being met. This involves regular sampling and analysis of soil, groundwater, and, in the case of phytoremediation, plant tissues.

The monitoring plan should be designed to track the concentrations of the parent compound and its expected degradation products over time. This provides insight into the degradation pathways and helps to confirm that the remediation process is proceeding as intended. A variety of analytical methods can be employed for the detection and quantification of chlorinated nitroaromatic compounds and their metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose. cdc.gov

Efficacy assessment should also include monitoring of key environmental parameters that can influence the performance of the remediation technology. For phytoremediation, this includes soil pH, nutrient levels, and microbial activity. For integrated systems, parameters related to the specific technologies being used, such as the concentration of chemical reagents, should be monitored.

The ultimate measure of success is the reduction of contaminant concentrations to levels that are protective of human health and the environment. Therefore, the efficacy assessment must be tied to pre-defined remediation objectives and regulatory standards.

Monitoring Component Parameters to be Measured Analytical Techniques Frequency
Contaminant Concentrations This compound, Trichloroaniline, and other potential metabolites in soil, water, and plant tissues.HPLC, GC-MS. cdc.govQuarterly to Annually, depending on the stage of remediation.
Geochemical Parameters pH, redox potential, dissolved oxygen, organic carbon content, and nutrient levels in soil and groundwater.Standard field and laboratory methods.Coinciding with contaminant sampling.
Microbial Activity Total microbial counts, specific degrader populations, and enzyme activity assays.Plate counts, molecular techniques (e.g., qPCR), and biochemical assays.Annually or as needed to assess biological activity.
Plant Health (for Phytoremediation) Plant biomass, tissue contaminant concentrations, and signs of phytotoxicity.Visual inspection, biomass measurements, and tissue analysis.Annually during the growing season.

Theoretical and Computational Chemistry of 1,2,5 Trichloro 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. For 1,2,5-trichloro-3-nitrobenzene, these methods can predict its geometry, electronic distribution, and reactivity, which are key determinants of its chemical and toxicological profile.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules like chlorinated nitrobenzenes to predict their properties. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for assessing the molecule's stability and reactivity. researchgate.net

For compounds related to this compound, such as 1,2-dichloro-4-nitrobenzene, DFT calculations using the B3LYP method with a 6-31G* basis set have been employed to compute their molecular structure and vibrational spectra. nih.gov Such studies provide a framework for understanding how the combination of chloro and nitro substituents influences the benzene (B151609) ring. The electron-withdrawing nature of both the chlorine atoms and the nitro group significantly impacts the electron density distribution across the aromatic ring. This electronic effect is a key factor in the stability and reactivity of the molecule. For instance, the presence of these substituents tends to make the aromatic ring electron-deficient, which can influence its susceptibility to certain chemical reactions. nih.gov

DFT calculations can also be used to evaluate the stability of different isomers. By comparing the total energies of various trichloronitrobenzene isomers, their relative stabilities can be predicted. Reactivity descriptors, such as molecular electrostatic potential (MEP), can be calculated to identify the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic interactions. researchgate.net In nitroaromatic compounds, the nitro group typically creates a region of positive electrostatic potential on the adjacent ring carbons, making them susceptible to nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculable Properties for Aromatic Compounds
PropertyDescriptionRelevance to this compound
Optimized Molecular GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.Predicts the 3D structure and steric effects of the chloro and nitro groups.
Total EnergyThe total electronic energy of the molecule at its optimized geometry.Allows for the comparison of relative stability with other isomers.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Can be compared with experimental IR and Raman spectra to confirm the structure. nih.gov

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For nitroaromatic compounds, the energy of the LUMO (ELUMO) is an especially important descriptor in Quantitative Structure-Activity Relationship (QSAR) studies that model toxicity. mdpi.com A lower ELUMO indicates a greater ability of the molecule to accept electrons, which corresponds to higher electrophilicity. The toxicity of many nitroaromatic compounds is linked to their ability to be enzymatically reduced, a process that involves the transfer of electrons to the molecule. Therefore, a lower ELUMO often correlates with increased toxicity. mdpi.com In various QSAR models for nitroaromatic compounds, ELUMO has been identified as a key indicator of their toxic effects on organisms like algae. mdpi.com

The presence of three chlorine atoms and a nitro group on the benzene ring of this compound is expected to significantly lower its LUMO energy compared to nitrobenzene (B124822) itself. This would render the compound more electrophilic and potentially more susceptible to metabolic activation pathways that can lead to toxicity.

Table 2: Frontier Molecular Orbitals and Their Significance
Molecular OrbitalDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor.Relates to the ionization potential and susceptibility to oxidation.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor.A low ELUMO suggests high electrophilicity, which is often correlated with the toxicity of nitroaromatics in QSAR models. mdpi.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

While the benzene ring itself is rigid, the orientation of the nitro group relative to the plane of the ring is a key conformational feature of this compound. The rotation around the C-N bond can be influenced by steric hindrance from the adjacent chlorine atoms at positions 2 and 5.

Computational studies on nitrobenzene have investigated the rotational barrier of the nitro group. researchgate.net For this compound, steric clash between the oxygen atoms of the nitro group and the neighboring chlorine atoms would likely result in a non-planar equilibrium geometry, where the nitro group is twisted out of the plane of the benzene ring. This twisting can affect the electronic conjugation between the nitro group and the aromatic system, which in turn can influence the molecule's reactivity and spectral properties. The specific dihedral angle of this twist would be a key output of conformational analysis studies, typically performed using quantum chemical methods or molecular mechanics.

Understanding the toxic effects of this compound at a molecular level often requires studying its interactions with biological targets like enzymes. Many nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can metabolize them into more reactive and toxic species. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with the active site of such enzymes.

Molecular Docking can predict the preferred binding orientation and affinity of the compound within the enzyme's active site. This can help to identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations can provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. pensoft.net

These simulation techniques are valuable for generating hypotheses about the mechanisms of toxicity and for understanding how the specific substitution pattern of this compound might influence its recognition and processing by metabolic enzymes.

Chemoinformatics and QSAR/QSTR Model Development

Chemoinformatics applies computational methods to solve chemical problems, with a significant focus on developing predictive models for properties like toxicity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or toxicity. researchgate.net

For nitroaromatic compounds, numerous QSAR/QSTR studies have been conducted to predict their toxicity to various organisms. nih.govnih.govresearchgate.net These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The development of a robust QSAR/QSTR model for a class of compounds including this compound would involve:

Data Collection: Assembling a dataset of related nitroaromatic compounds with experimentally measured toxicity values.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with toxicity.

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. researchgate.net

Common descriptors used in QSAR/QSTR models for nitroaromatic compounds include those related to hydrophobicity (logP), electronic properties (like ELUMO), and molecular size. mdpi.com The goal is to create a model that can accurately predict the toxicity of new or untested compounds based solely on their chemical structure, which is a cost-effective way to prioritize chemicals for further testing. researchgate.net

Table 3: Common Descriptors in QSAR/QSTR Models for Nitroaromatic Compounds
Descriptor TypeExample DescriptorRelevance to Toxicity Prediction
HydrophobicitylogP (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross biological membranes and accumulate in fatty tissues. mdpi.com
ElectronicELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Indicates electrophilicity and susceptibility to reduction, a key step in the toxic mechanism of many nitroaromatics. mdpi.com
ConstitutionalMolecular WeightA basic descriptor related to the size of the molecule.
TopologicalMolecular Connectivity IndicesEncodes information about the branching and connectivity of atoms in the molecule.
GeometricalVan der Waals Surface AreaRelates to the size and shape of the molecule, which can influence interactions with biological receptors. nih.gov

Selection and Validation of Molecular Descriptors

The foundation of any robust QSAR model lies in the careful selection and validation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For nitroaromatic compounds (NACs), a class that includes this compound, a wide array of descriptors are calculated to capture the nuances of their chemical behavior.

Research into the mutagenicity of NACs utilizes descriptors generated from platforms like Mordred and RDKit, alongside quantum chemistry descriptors. nih.govbg.ac.rs The process involves generating a large pool of descriptors and then employing sophisticated feature selection algorithms to identify the most relevant ones. Common methods for descriptor selection include genetic algorithms (GA), Boruta, Featurewiz, and forward stepwise selection. nih.govbg.ac.rs These techniques aim to find a small subset of descriptors that have the highest predictive power, thus creating simpler and more interpretable models.

For nitrobenzene derivatives, quantum chemical descriptors have proven particularly useful in modeling toxicity. dergipark.org.tr Descriptors related to electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), polarizability, hyperpolarizability, and dipole moment, are often critical. dergipark.org.trnih.gov The nitro group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making these descriptors highly relevant for predicting reactivity and toxicity. nih.govnih.gov Hydrophobicity, typically represented by the octanol-water partition coefficient (LogP or LogKow), is another fundamental descriptor, especially for predicting the toxicity of inert or narcotic chemicals. nih.gov

Validation is a critical step to ensure that a QSAR model is robust, reliable, and predictive. researchgate.net This involves both internal and external validation techniques. Internal validation methods, such as k-fold cross-validation (e.g., 5-fold or leave-one-out), assess the model's stability and predictive power on the training dataset. nih.govresearchgate.net The Y-scrambling test is another crucial internal validation technique used to ensure that the model is not a result of a chance correlation by randomly shuffling the target variable. nih.govresearchgate.net A significant drop in the model's performance for the scrambled data indicates a reliable model. nih.gov External validation involves testing the model's predictive capability on an independent set of chemicals that were not used during model development. researchgate.netnih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

Descriptor Class Specific Descriptor Example Description Relevance to Nitroaromatics
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Represents the molecule's ability to accept an electron; a measure of electrophilicity. High electrophilicity is often linked to the toxic mechanisms of dinitro compounds. nih.gov
Hydrophobicity LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound. Crucial for modeling narcotic toxicity and the penetration of cell membranes. nih.gov
Quantum Chemical Second-Order Hyperpolarizability (γ) Describes the nonlinear response of a molecule to an external electric field. Found to be a key descriptor in stable QSAR models for nitrobenzene toxicity. dergipark.org.tr
Topological First-Order Valence Molecular Connectivity Index (¹Χv) Encodes information about the branching and connectivity of atoms in a molecule. Used in establishing QSAR models for the acute toxicity of NACs to fish. nih.gov
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. A fundamental descriptor often used as a baseline in model development.
Geometric Conductor-like Screening Model (COSMO) Area Represents the surface area of the molecule accessible to a solvent. Used alongside electronic descriptors to create stable QSAR models for nitrobenzenes. dergipark.org.tr

Machine Learning Approaches in Predictive Toxicology and Environmental Fate Modeling

Machine learning (ML) has become an indispensable tool in predictive toxicology, offering more sophisticated and accurate alternatives to traditional statistical methods like multiple linear regression (MLR). ML algorithms can handle large, complex datasets and uncover nonlinear relationships between molecular descriptors and toxicological endpoints. researchgate.netresearchgate.net This is particularly valuable for predicting the diverse toxic effects of nitroaromatic compounds, which can range from mutagenicity and carcinogenicity to acute toxicity in various organisms. nih.govnih.gov

Several ML algorithms are commonly applied in the development of QSAR models for toxicity prediction. These include Support Vector Machines (SVM), Random Forests (RF), k-Nearest Neighbors (k-NN), and deep learning neural networks. mdpi.comnih.gov For instance, Support Vector Regression (SVR), a variant of SVM, has been used to develop models for the in vivo toxicity (LD50 in rats) of over 200 nitroaromatic compounds. nih.gov Ensemble models, which combine the predictions of multiple individual models, often show improved performance and robustness. nih.gov

The general workflow for building these predictive models involves several key steps:

Data Curation: Assembling a high-quality dataset of compounds with reliable experimental data for the endpoint of interest (e.g., toxicity, biodegradability). pharmb.io

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for each compound in the dataset.

Feature Selection: Using algorithms to select the most informative descriptors.

Model Training and Validation: Splitting the data into training and test sets, building the model using an ML algorithm on the training set, and rigorously validating it both internally and externally. nih.govpharmb.io

In environmental fate modeling, computational approaches are used to predict how a chemical like this compound will behave in the environment—its distribution, persistence, and degradation. Models like AQUATOX have been adapted to simulate the fate of nitrobenzene in aquatic systems, predicting its concentration over time in water, sediment, and biota. nih.gov Such models incorporate environmental factors like water temperature and flow, alongside the chemical's intrinsic properties, to forecast its environmental impact. nih.gov While specific ML models for the environmental fate of this compound are not widely reported, the principles of QSAR and ML are readily applicable to predict key environmental parameters such as biodegradability and soil sorption.

Table 2: Application of Machine Learning in Predictive Toxicology of Nitroaromatic Compounds

Study Focus Machine Learning Model(s) Key Findings & Performance Metrics Reference
In Vivo Toxicity (LD50) of NACs Support Vector Regression (SVR), Ensemble Model (MLR-based) The ensemble model showed improved performance over individual SVR models with high predictive power (R² = 0.92 for the external test set). nih.gov
Mutagenicity of NACs Multiple Linear Regression (MLR) with various feature selectors (GA, Boruta, Featurewiz) Proposed feature selection methodologies (Featurewiz, Boruta) outperformed the standard Genetic Algorithm (GA) in creating predictive and interpretable models. nih.govbg.ac.rs
**Acute Toxicity of Nitrobenzenes to *Tetrahymena pyriformis*** Multiple Linear Regression (MLR) with Genetic Algorithm (GA-PLS) A highly significant model was developed using five descriptors (R² = 0.963, Q²LOO = 0.944), demonstrating strong predictive ability. researchgate.net

These computational approaches represent a significant shift towards reducing reliance on animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement). researchgate.net By providing early and accurate assessments of toxicity and environmental risks, machine learning models facilitate safer chemical design and more efficient regulatory decision-making. nih.gov

Research Gaps and Future Research Directions for 1,2,5 Trichloro 3 Nitrobenzene

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of halogenated nitroaromatics often relies on traditional methods that can be energy-intensive and generate hazardous waste. The development of green and sustainable synthetic methodologies is paramount. Future research should focus on:

Catalytic Approaches: Investigating the use of novel catalysts, such as gold-based nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. hnu.edu.cnnih.gov

Green Solvents: Exploring the use of environmentally benign solvents to replace traditional, more hazardous ones. nih.gov The principles of green chemistry should guide the development of new synthetic pathways. nih.govrsc.org

Process Intensification: Applying principles of process intensification, such as microreactors, to enhance reaction rates, improve safety, and reduce waste generation.

A comparative analysis of traditional versus potential sustainable synthetic methods is presented below:

ParameterTraditional SynthesisSustainable Synthesis (Proposed)
Solvents Often hazardous organic solventsBenign solvents (e.g., water, ionic liquids)
Catalysts Stoichiometric reagents, heavy metalsRecyclable nanocatalysts, biocatalysts
Energy Input High temperature and pressureMilder reaction conditions
Waste Generation Significant hazardous wasteMinimized waste, atom economy focus
Safety Higher risk of runaway reactionsEnhanced process control and safety

Comprehensive Environmental Fate Modeling with Field-Scale Validation

Understanding how 1,2,5-Trichloro-3-nitrobenzene behaves in the environment is crucial for predicting its potential impact. Trichlorobenzene isomers are known to be volatile and persistent in the environment, with a tendency to adsorb to soil and sediment. cdc.govcdc.gov They are generally resistant to aerobic degradation but can undergo reductive dechlorination under anaerobic conditions. cdc.gov

Future research should aim to:

Develop Predictive Models: Create robust computational models to predict the transport, partitioning, and transformation of this compound in various environmental compartments (air, water, soil, and biota).

Conduct Laboratory and Field Studies: Perform controlled laboratory experiments and field-scale studies to validate the predictive models and understand the compound's real-world behavior.

Investigate Bioaccumulation Potential: Assess the potential for this compound to bioaccumulate in the food chain, drawing parallels from other trichlorobenzene isomers which are known to bioconcentrate. ospar.org

Deeper Mechanistic Toxicology and Long-Term Ecological Impact Assessments

The toxicological profile of this compound is largely unknown. However, related compounds, such as other chloronitrobenzenes, are known to cause adverse health effects, including methemoglobinemia, and may damage the liver, kidneys, and reproductive system. nj.govnih.gov Some chlorinated nitroaromatics have also shown evidence of carcinogenicity and genotoxicity. ca.gov

A thorough toxicological assessment should include:

In Vitro and In Vivo Studies: Conducting a battery of tests to determine the compound's acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity.

Mechanistic Investigations: Elucidating the molecular mechanisms of toxicity, including its interaction with cellular macromolecules and its effects on key biological pathways.

Ecological Risk Assessment: Evaluating the long-term impacts of this compound on various trophic levels within ecosystems.

Development of Innovative and Cost-Effective Remediation Technologies

Should environmental contamination with this compound be identified, effective and affordable remediation strategies will be necessary. Research in this area should explore a range of technologies proven to be effective for other chlorinated and nitroaromatic pollutants. nih.govaugustmack.comosti.gov

Remediation TechnologyPrinciplePotential Applicability to this compound
In-Situ Chemical Reduction (ISCR) Uses reducing agents like zero-valent iron to degrade contaminants in the subsurface. augustmack.comPotentially effective for the reductive dechlorination of the compound.
Advanced Oxidation Processes (AOPs) Generate highly reactive hydroxyl radicals to mineralize organic pollutants. Ozonation is one such process. acs.orgLikely effective due to the susceptibility of aromatic rings to oxidative attack.
Bioremediation Utilizes microorganisms to break down contaminants into less harmful substances.May require the identification or engineering of specific microbial strains capable of degrading this compound.
Thermal Remediation Heats contaminated soil or groundwater to volatilize and capture or destroy contaminants. augustmack.comCould be effective given the expected volatility of the compound.
Surfactant-Enhanced Soil Washing Uses surfactants to increase the solubility of contaminants in soil, facilitating their removal. nih.govA promising approach for treating contaminated soils.

Integration of Multi-Omics Data in Toxicological and Ecotoxicological Assessments

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for understanding the complex biological responses to chemical exposure. nih.govmdpi.comnih.gov Applying these techniques to this compound would provide a systems-level understanding of its toxicity.

Future research should leverage multi-omics to:

Identify Biomarkers: Discover sensitive biomarkers of exposure and effect, which can be used for early detection and risk assessment. researchgate.net

Uncover Toxicity Pathways: Elucidate the molecular pathways perturbed by the compound, providing insights into its mode of action. nih.gov

Facilitate Cross-Species Extrapolation: Compare the omics responses across different species to better predict the compound's effects on human health and various ecosystems. researchgate.net

The integration of these advanced analytical techniques will be instrumental in building a comprehensive toxicological and ecotoxicological profile for this compound. encyclopedia.pub

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,5-Trichloro-3-nitrobenzene, and how are they experimentally determined?

  • Answer : The compound (C₆H₂Cl₃NO₂) has a molecular weight of 226.445 g/mol and a logP value of 4.08, indicating moderate hydrophobicity. Key properties include melting point, solubility in organic solvents, and stability under ambient conditions. Experimental determination involves:

  • Mass spectrometry (MS) for molecular weight validation .
  • Nuclear Magnetic Resonance (NMR) to confirm substitution patterns (e.g., nitro and chloro groups) .
  • High-Performance Liquid Chromatography (HPLC) to assess purity, particularly for environmental analysis standards .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Answer : Synthesis typically involves nitration of 1,2,5-trichlorobenzene using mixed acids (HNO₃/H₂SO₄). Critical steps include:

  • Controlled temperature (0–5°C) to prevent over-nitration.
  • Recrystallization from ethanol or dichloromethane to isolate the product.
  • Chromatographic purification (e.g., column chromatography) for high-purity standards required in environmental or toxicological studies .

Advanced Research Questions

Q. What methodologies are used to investigate the environmental degradation pathways of this compound?

  • Answer : Advanced approaches include:

  • Isotopic labeling : Deuterated analogs (e.g., trichlorobenzene-d₃) track degradation products in soil/water systems via LC-MS .
  • Microcosm studies : Simulate environmental conditions (pH, microbial activity) to identify biotic/abiotic degradation intermediates .
  • Quantum chemical calculations : Predict reaction pathways (e.g., hydrolysis, photolysis) using software like Gaussian .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Answer : Contradictions may arise from variability in test models or exposure conditions. Mitigation strategies involve:

  • Dose-response meta-analysis : Pool data from in vitro (e.g., Ames test) and in vivo studies to identify consensus thresholds .
  • Structured comparison : Contrast experimental parameters (e.g., cell lines, exposure duration) using tools like PRISMA guidelines .
  • Mechanistic studies : Use transcriptomics to clarify whether toxicity stems from parent compounds or metabolites .

Q. What advanced techniques are employed to study the compound’s stability under extreme conditions?

  • Answer : Stability assays include:

  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C).
  • Accelerated Stability Testing : Expose the compound to UV light or acidic/alkaline media to simulate long-term storage .
  • Solid-State NMR : Monitor structural integrity in crystalline vs. amorphous forms .

Q. How can researchers design experiments to assess the compound’s interactions with biological macromolecules?

  • Answer : Methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins/enzymes.
  • Molecular docking simulations : Predict interaction sites using software like AutoDock .
  • Fluorescence quenching assays : Track binding events with serum albumin or DNA .

Data Contradiction and Reproducibility

Q. What frameworks are recommended for reconciling conflicting data on environmental persistence or bioaccumulation?

  • Answer : Apply:

  • Sensitivity analysis : Identify variables (e.g., pH, organic carbon content) most influencing discrepancies .
  • Interlaboratory studies : Harmonize protocols (e.g., OECD guidelines) to improve reproducibility .
  • Bayesian statistics : Quantify uncertainty in degradation half-life estimates .

Methodological Tables

Parameter Technique Reference
Molecular weightMass spectrometry (MS)
Substitution pattern¹H/¹³C NMR
Environmental half-lifeIsotopic labeling + LC-MS
Thermal stabilityThermogravimetric Analysis (TGA)

Notes

  • Avoid referencing commercial synthesis protocols; focus on peer-reviewed methodologies.
  • For structural analogs (e.g., 1,3,5-Trichlorobenzene), validate specificity to this compound in experimental designs .
  • Toxicological data should prioritize studies adhering to OECD or EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.